Uroguanylin is an endogenous peptide hormone primarily synthesized in the intestinal mucosa, particularly in the duodenum and jejunum. [, , , , , , ] It belongs to the guanylin peptide family, which also includes guanylin and lymphoguanylin. [, , , ] These peptides function as agonists for membrane-bound guanylate cyclase receptors, primarily guanylate cyclase C (GC-C). [, , , , , , , , , , , , ] This activation triggers the production of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in regulating various physiological processes, particularly intestinal fluid and electrolyte transport. [, , , , , , , ] Uroguanylin also exerts natriuretic, kaliuretic, and diuretic effects in the kidney, contributing to the maintenance of salt and water homeostasis. [, , , , , , , , ] It circulates in the plasma both as the bioactive 15-amino acid peptide and its inactive precursor, prouroguanylin. [, , , , , , , ]
The promising results in preclinical studies highlighting the anti-tumor activity of uroguanylin in colorectal and pancreatic cancer merit further investigation in clinical settings. [, ] Additionally, exploring its potential therapeutic benefit in other conditions like congestive heart failure and nephrotic syndrome, where its levels are elevated, could lead to novel treatment strategies.
Further research is needed to understand the intricate relationship between uroguanylin, obesity, and metabolic disorders. [, , ] Understanding its role in regulating satiety and energy balance could pave the way for developing novel interventions to address obesity and related metabolic complications.
Uroguanylin is a peptide hormone that plays a significant role in the regulation of various physiological processes in humans, particularly in the gut. It is part of the guanylin family of peptides, which also includes guanylin. Uroguanylin is primarily synthesized in the gastrointestinal tract, specifically in the intestinal mucosa, and has been implicated in regulating fluid and electrolyte balance, appetite control, and gastrointestinal motility. The precursor to uroguanylin, known as pro-uroguanylin, undergoes proteolytic cleavage to produce the active peptide.
Uroguanylin belongs to a class of peptides known as guanylate cyclase-activating peptides. It specifically activates the guanylate cyclase C receptor (GUCY2C), leading to an increase in intracellular cyclic guanosine monophosphate levels. This mechanism positions uroguanylin as an important player in various biological functions, including natriuresis (the excretion of sodium through urine) and fluid homeostasis .
Uroguanylin is synthesized from its precursor pro-uroguanylin through a series of enzymatic cleavages. The synthesis involves multiple steps:
Technical details regarding the synthesis include the use of recombinant DNA technology to produce synthetic versions of uroguanylin for research purposes .
Uroguanylin consists of 15 amino acid residues and features a specific sequence that allows it to bind effectively to its receptor. The amino acid sequence includes several charged and polar residues that contribute to its biological activity.
Uroguanylin primarily interacts with the guanylate cyclase C receptor on cell membranes. Upon binding:
Technical details regarding these reactions include studies demonstrating that uroguanylin can induce significant changes in ion transport across intestinal epithelial cells .
The mechanism by which uroguanylin exerts its effects involves several key steps:
Data from studies indicate that these actions are critical for maintaining fluid balance and regulating blood pressure .
Relevant data indicate that uroguanylin's stability and reactivity are essential for its biological function and therapeutic applications .
Uroguanylin has several scientific uses:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: